molecular formula C14H20N4O4S B2824933 N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899995-04-1

N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2824933
CAS RN: 899995-04-1
M. Wt: 340.4
InChI Key: KZVFAIUPPXEANM-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are found in many important drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The presence of the tert-butyl group and the oxalamide group would further define the structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including substitutions, additions, and oxidations .

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

The compound has found significant use in the stereoselective synthesis of N-heterocycles via sulfinimines. Specifically, enantiopure tert-butanesulfinamide serves as a gold standard in this field. Researchers have explored its application in the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles are essential building blocks for natural products and therapeutically applicable compounds .

Nitrosation and Reduction

The compound can undergo nitrosation with NaNO₂ to yield 1-methyl-4-nitroso-1H-pyrazol-5-amine, which can be further reduced to 1-methyl-1H-pyrazole-4,5-diamine using Pd/C-catalyzed hydrogenation. This synthetic pathway provides access to valuable pyrazole derivatives .

Stereoselective Synthesis of Piperidine Derivatives

By reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, researchers have successfully obtained tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers). These compounds are useful intermediates in organic synthesis .

Crystal Structure Studies

Researchers have determined the crystal structure of tert-butyl (2’R,3R,3’R,4a’R,9a’S)-1,2,3,4,4a,9a-hexahydro-2,3,3’-trimethylspiro[benzo[f]quinoline-2,1’-cyclopropane]-3’-carboxylate. The molecular structure and crystallographic data provide insights into its conformation and packing arrangement .

N-Tert-Butyl Amide Synthesis

The compound has been employed in the synthesis of N-tert-butyl amides. Reactions with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) have led to the formation of these amides .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many pyrazole derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-5-6-15-12(19)13(20)16-11-9-7-23(21,22)8-10(9)17-18(11)14(2,3)4/h5H,1,6-8H2,2-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFAIUPPXEANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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